莫能菌素钠盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

莫能菌素钠是一种从链霉菌属细菌肉桂链霉菌中分离出的聚醚类抗生素。 它在兽医学中得到广泛应用,特别是在反刍动物饲料中,因为它能够提高饲料效率并控制球虫病 . 莫能菌素钠以其离子载体特性而闻名,它可以将单价阳离子跨脂质膜转运 .

作用机制

科学研究应用

莫能菌素钠在科学研究中具有广泛的应用:

化学: 用于碱金属离子络合物电位和光谱研究.

生物学: 研究了其在诱导癌细胞氧化应激和凋亡中的作用.

医学: 探索作为针对各种病原体的潜在化疗剂.

工业: 用于畜牧业,以提高饲料效率和控制球虫病.

生化分析

Biochemical Properties

Monensin sodium salt is an ionophore that mediates Na+/H+ exchange . It forms stable complexes with monovalent cations, thus rendering those ions soluble in organic solvents . This property allows Monensin sodium salt to transport these cations across lipid membranes of cells in an electroneutral manner . This ionophoric ability explains the antibacterial properties of not only parental Monensin sodium salt, but also its derivatives .

Cellular Effects

Monensin sodium salt has diverse biological actions. It exhibits antibacterial properties and modulates ion gradients and intracellular pH . It disrupts the structure of the Golgi apparatus and inhibits vesicular transport in eukaryotic cells . Monensin sodium salt also elevates intracellular oxidative stress in prostate cancer cells as evidenced by increased generation of intracellular reactive oxygen species .

Molecular Mechanism

Monensin sodium salt functions as a Na+ ionophore by forming stable complexes with monovalent cations that are able to cross the plasma membrane . It plays an important role as an Na+/H+ antiporter . Recent studies have shown that Monensin sodium salt may transport sodium ion through the membrane in both electrogenic and electroneutral manner .

Temporal Effects in Laboratory Settings

Monensin sodium salt is very stable under alkaline conditions, in organic solvents, and in aqueous organic solvent mixtures at elevated temperatures . A 50 mM solution in absolute ethanol was reported to be stable if stored at -20°C .

Dosage Effects in Animal Models

The effects of Monensin sodium salt vary with different dosages in animal models. For example, in beef cattle, the most effective responses were observed during the first 79 days of Monensin supplementation, and when Monensin was included between 32 to 44 mg/kg of diet .

Metabolic Pathways

Monensin sodium salt disrupts the natural ion gradients such as Ca2+, Mg2+, K+ and Na+, and affects transmembrane ion transport . This transport between intracellular and extracellular spaces allows Monensin sodium salt to affect the pH and sodium-potassium balance of cells, leading to its antibacterial properties .

Transport and Distribution

Monensin sodium salt forms lipophilic complexes with monovalent cations to induce Na+ influx and H+/K+ efflux . This allows Monensin sodium salt to be transported and distributed within cells and tissues .

Subcellular Localization

Monensin sodium salt disrupts the structure of the Golgi apparatus and inhibits vesicular transport in eukaryotic cells . This suggests that Monensin sodium salt may localize to the Golgi apparatus within cells .

准备方法

合成路线和反应条件: 莫能菌素钠的合成涉及肉桂链霉菌的发酵。 发酵液的pH值调节至8.0至10.0之间,然后进行提取和纯化过程 . 然后结晶该化合物以获得纯形式的莫能菌素钠。

工业生产方法: 莫能菌素钠的工业生产遵循类似步骤,但规模更大。 发酵过程经过优化,以实现最大产量,并采用先进的纯化技术以确保最终产品的高效力 .

化学反应分析

反应类型: 莫能菌素钠会经历各种化学反应,包括与金属离子的络合、氧化和取代反应 .

常用试剂和条件:

主要产品:

相似化合物的比较

Nigericin: Another polyether antibiotic with similar ionophoric properties.

Lasalocid A: A carboxylic ionophore used in veterinary medicine.

Maduramicin: An ionophore with anti-SARS-CoV-2 activity.

Uniqueness: Sodium monensin is unique due to its specific affinity for sodium ions and its ability to form stable complexes with monovalent cations . Its broad range of applications, from veterinary medicine to cancer research, highlights its versatility and importance in various fields .

属性

CAS 编号 |

22373-78-0 |

|---|---|

分子式 |

C36H61NaO11 |

分子量 |

692.9 g/mol |

IUPAC 名称 |

sodium;4-[(2S)-2-[(5S)-5-ethyl-5-[5-[(6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoate |

InChI |

InChI=1S/C36H62O11.Na/c1-10-34(31-20(3)16-26(43-31)28-19(2)15-21(4)36(41,18-37)46-28)12-11-27(44-34)33(8)13-14-35(47-33)17-25(38)22(5)30(45-35)23(6)29(42-9)24(7)32(39)40;/h19-31,37-38,41H,10-18H2,1-9H3,(H,39,40);/q;+1/p-1/t19?,20?,21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,33-,34-,35?,36-;/m0./s1 |

InChI 键 |

XOIQMTLWECTKJL-FESQBSFOSA-M |

SMILES |

CCC1(CCC(O1)C2(CCC3(O2)CC(C(C(O3)C(C)C(C(C)C(=O)[O-])OC)C)O)C)C4C(CC(O4)C5C(CC(C(O5)(CO)O)C)C)C.[Na+] |

手性 SMILES |

CC[C@]1(CCC(O1)[C@@]2(CCC3(O2)CC(C(C(O3)C(C)C(C(C)C(=O)[O-])OC)C)O)C)C4C(CC(O4)C5C(CC([C@@](O5)(CO)O)C)C)C.[Na+] |

规范 SMILES |

CCC1(CCC(O1)C2(CCC3(O2)CC(C(C(O3)C(C)C(C(C)C(=O)[O-])OC)C)O)C)C4C(CC(O4)C5C(CC(C(O5)(CO)O)C)C)C.[Na+] |

颜色/形态 |

Crystals |

Key on ui other cas no. |

17090-79-8 22373-78-0 |

Pictograms |

Acute Toxic |

相关CAS编号 |

17090-79-8 (Parent) |

保质期 |

Stable under recommended storage conditions. /Monensin sodium salt/ |

溶解度 |

In water, 3.0X10-3 mg/L at 25 °C (est) Slightly soluble in water Very soluble in organic solvents Soluble in nonpolar organic solvents |

同义词 |

2-[5-Ethyltetrahydro-5-[tetrahydro-3-methyl-5-[tetrahydro-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyl-2H-pyran-2-yl]-2-furyl]-2-furyl]-9-hydroxy-β-methoxy-α,γ,2,8-tetramethyl-1,6-dioxaspiro[4.5]decane-7-butyric Acid Sodium; A 3823A; Coban; Rumensin; |

蒸汽压力 |

5.2X10-23 mm Hg at 25 °C (est) |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

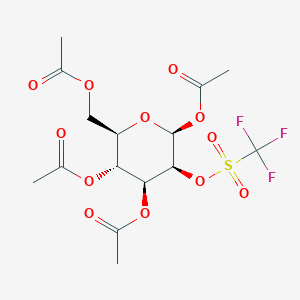

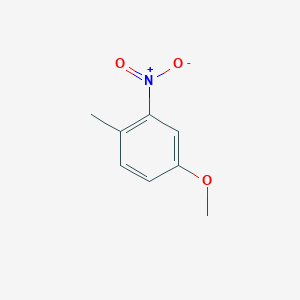

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-[Bis(carboxymethyl)amino]ethyl-[2-[bis(carboxymethyl)amino]-3-hydrazinyl-3-oxopropyl]amino]acetic acid](/img/structure/B24291.png)

![(S)-4-Benzyl-3-[2-(4-methoxyphenyl)acetyl]-2-oxazolidinone](/img/structure/B24308.png)

![[4R-[3(2(S*),5(R*),4R]]-3-[2-[1-[3-[Bis(phenylmethyl)amino]phenyl]propyl]-5-hydroxy-1,3-dioxo-5-(2-phenylethyl)-6-octynyl]-4-phenyl-2-oxazolidinone](/img/structure/B24329.png)